Pentosidine

Content Navigation

CAS Number

Product Name

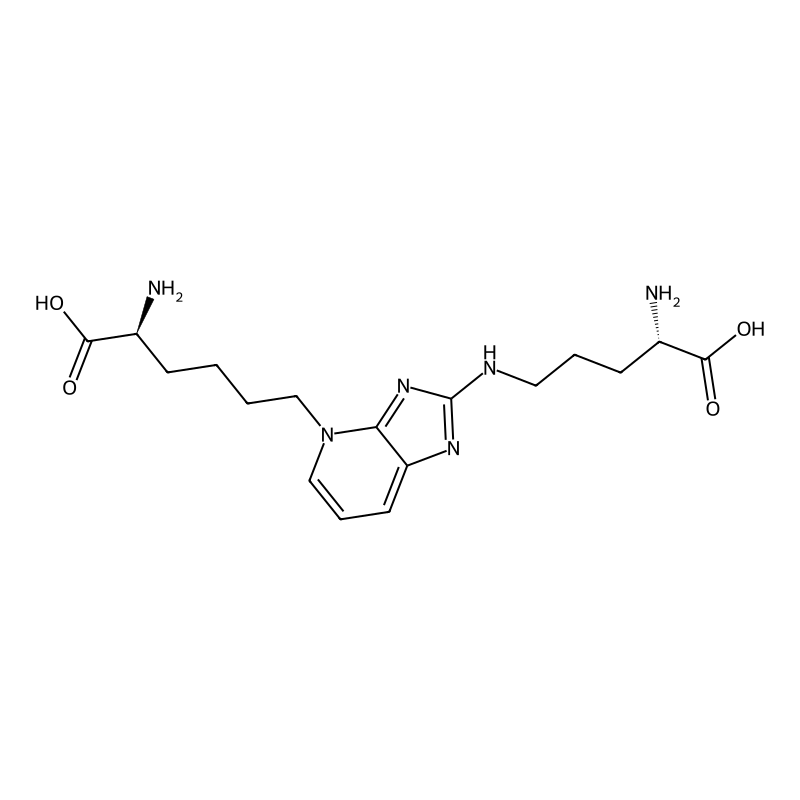

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pentosidine as a Biomarker of Aging

One of the main applications of pentosidine in scientific research is its use as a biomarker of aging. Studies have shown that pentosidine levels increase in tissues such as skin, collagen, and lens proteins with age in various animal models and humans. This suggests that pentosidine accumulation may reflect the cumulative effects of glycation throughout life.

Here are some examples of research using pentosidine as a biomarker of aging:

- A study investigated the age-related accumulation of pentosidine in human intervertebral discs. The researchers found that pentosidine levels increased significantly with age in both healthy and degenerate discs, suggesting its potential as a marker of disc degeneration. [Source: National Institutes of Health (.gov) ]

- Another study evaluated the use of pentosidine as a biomarker for aging in turtles. While the results showed a weak correlation between pentosidine levels and age in this specific turtle species, it highlights the ongoing research on its applicability across different organisms. [Source: National Institutes of Health (.gov) ]

Pentosidine and Age-Related Diseases

Research also suggests a potential link between pentosidine and the development of various age-related diseases, including:

- Diabetes: Studies have found elevated levels of pentosidine in individuals with diabetes, suggesting a possible role in the development of diabetic complications. [Source: National Institutes of Health (.gov) ]

- Osteoporosis: Some studies have shown an association between pentosidine levels and bone mineral density, suggesting a potential role in bone aging and osteoporosis. However, more research is needed to confirm this link. [Source: National Institutes of Health (.gov) ]

Pentosidine is a significant compound classified as an advanced glycation endproduct (AGE). It is formed through non-enzymatic reactions between amino acids, particularly lysine and arginine, and the Maillard reaction products of ribose, a five-carbon sugar. This compound is notable for its fluorescent properties, which facilitate its detection and measurement in biological systems. Pentosidine serves as a biomarker for the accumulation of AGEs, indicating oxidative stress and metabolic disturbances, particularly in conditions like diabetes mellitus type 2 .

- Biomarker of Damage: Pentosidine doesn't have a direct action itself. Instead, its presence indicates accumulated damage caused by AGEs. AGEs stiffen collagen, a major structural protein, leading to decreased tissue elasticity and function. Additionally, AGEs can interact with cell receptors, triggering inflammatory pathways that contribute to disease progression [].

Pentosidine formation primarily involves the Maillard reaction, which occurs when reducing sugars react with amino acids. The key reactions leading to pentosidine include:

- Amino Acid Reaction: The interaction of ribose with lysine and arginine results in the formation of pentosidine through a series of glycation reactions.

- Glycoxidation: This process entails oxidative modifications of proteins, where metal ions (e.g., iron and copper) can catalyze the formation of reactive carbonyl species that further react with amino acids to produce AGEs like pentosidine .

The chemical structure of pentosidine can be represented by its molecular formula , highlighting its complex nature as a heterocyclic compound .

Pentosidine exhibits significant biological activity, particularly as a marker for tissue damage and aging. Its accumulation correlates with various pathological conditions, including:

- Diabetes Complications: Elevated levels of pentosidine are associated with diabetic complications such as nephropathy and retinopathy. The presence of pentosidine in tissues reflects cumulative damage due to prolonged hyperglycemia .

- Inflammation and Oxidative Stress: Pentosidine may exacerbate inflammatory responses and oxidative stress, contributing to the progression of chronic diseases .

Pentosidine can be synthesized through several methods:

- Total Synthesis: A notable approach involves the total synthesis using imidazo[4,5-b]pyridine derivatives, which allows for efficient production of pentosidine in laboratory settings .

- Model Systems: In vitro studies often simulate physiological conditions by reacting ribose with amino acids like lysine and arginine to form pentosidine under controlled conditions .

These synthesis methods are crucial for studying the compound's properties and potential therapeutic applications.

Pentosidine has various applications in research and clinical settings:

- Biomarker for Disease: It is widely used as a biomarker for assessing the severity of diabetes-related complications and other conditions associated with oxidative stress.

- Food Chemistry: Pentosidine is also studied in food science as an indicator of food quality and safety, particularly in relation to the Maillard reaction during cooking processes .

- Research Tool: Its fluorescent properties make it a valuable tool in biochemical assays to study protein modifications and aging processes.

Research on pentosidine's interactions has revealed its role in various biological pathways:

- Protein Cross-Linking: Pentosidine forms cross-links between collagen fibers, affecting tissue elasticity and function, which is particularly relevant in aging and diabetes .

- Inflammatory Pathways: Studies suggest that pentosidine may influence inflammatory pathways by modulating cytokine production, thus impacting disease progression .

These interactions underline the importance of pentosidine in both physiological and pathological contexts.

Pentosidine belongs to a class of compounds known as advanced glycation endproducts. Here are some similar compounds along with their unique characteristics:

| Compound | Unique Features |

|---|---|

| Pyrraline | Derived from glucose and lysine; involved in food chemistry; less fluorescent than pentosidine. |

| Carboxymethyllysine | Formed from the reaction of glucose with lysine; often used as a marker for oxidative stress but does not fluoresce. |

| Methylglyoxal-derived hydroimidazolone | A product of methylglyoxal reacting with arginine; associated with various diseases but distinct from the ribose-derived pathway of pentosidine. |

Pentosidine is unique due to its specific formation pathway involving ribose and its fluorescent properties, which enhance its utility as a biomarker compared to other AGEs .

Maillard Reaction as the Primary Biosynthetic Pathway

Pentosidine is predominantly formed via the Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars. This reaction proceeds through sequential steps:

- Nucleophilic attack: The ε-amino group of lysine reacts with the carbonyl group of a sugar (e.g., ribose, glucose) to form a Schiff base.

- Amadori rearrangement: The Schiff base undergoes rearrangement to a ketoamine (Amadori adduct).

- Oxidative degradation: The Amadori adduct undergoes fragmentation, generating reactive intermediates (e.g., 3-deoxyglucosone, xylosone) that react with arginine residues.

- Cross-linking: The imidazo[4,5-b]pyridinium ring forms between lysine and arginine, stabilized by base catalysis.

Key structural features:

- Imidazo[4,5-b]pyridinium core: Forms from lysine (ε-amino group) and arginine (guanido group).

- Fluorescence: Excitation at 335 nm, emission at 385 nm, enabling detection in tissues.

Table 1: Comparative yields of pentosidine from different sugar sources

| Sugar Source | Reaction Conditions | Yield (Relative to Ribose) | Key Intermediates |

|---|---|---|---|

| Ribose | pH 9.0, 65°C, 30 days | 100% | Direct formation |

| Glucose | Fragmentation to pentoses | 70–80% | 3-Deoxyglucosone, xylosone |

| Ascorbate | Oxidation to diketogulonate | 90% | 2,3-Diketogulonate |

| Fructose | Similar to glucose | 70% | Pentulose derivatives |

Role of Ribose, Glucose, and Ascorbate in Cross-Link Formation

Ribose: The Direct Precursor

Ribose, a pentose sugar, directly participates in pentosidine formation. In vitro studies show that ribose reacts with Nα-t-Boc-lysine and Nα-t-Boc-arginine to form pentosidine under alkaline conditions (pH 9.0). The reaction is base-catalyzed, with the guanido group of arginine acting as a nucleophile.

Glucose: Indirect Participation via Fragmentation

Glucose contributes to pentosidine formation through oxidative fragmentation into pentoses (e.g., xylosone) or trioses. This pathway is critical in diabetic tissues, where hyperglycemia accelerates AGE accumulation.

Ascorbate: Oxidation-Driven Pathway

Ascorbate, abundant in the ocular lens, oxidizes to dehydroascorbate and 2,3-diketogulonate, which react with lysine and arginine to form pentosidine. This pathway is oxygen-dependent and linked to cataract formation.

Catalytic Factors: pH Dependence and Base-Catalyzed Mechanisms

Pentosidine formation is highly pH-sensitive, with optimal yields achieved under alkaline conditions (pH 9.0–10.0). Base catalysis facilitates:

- Deprotonation of the lysine ε-amino group: Enhances nucleophilicity.

- Stabilization of intermediates: Accelerates Amadori rearrangement and cross-linking.

Table 2: pH-dependent pentosidine formation rates

| pH | Reaction Rate (Relative Units) | Key Observations |

|---|---|---|

| 7.4 | 10% | Physiological conditions |

| 8.0 | 50% | Mild alkalinity |

| 9.0 | 100% | Optimal base catalysis |

| 10.0 | 80% | Acidic decomposition risks |

Alternative Formation Pathways via Lipid Peroxidation Byproducts

While the Maillard reaction dominates, oxidative stress from lipid peroxidation may contribute indirectly. Malondialdehyde (MDA), a lipid peroxidation byproduct, colocalizes with pentosidine in diabetic nephropathy and cataracts. However, direct evidence for MDA-driven pentosidine formation remains limited.

Lysine-Arginine Bridging Mechanisms in Collagen Networks

Pentosidine forms covalent cross-links between lysine and arginine residues via Maillard reaction pathways. The process initiates with the condensation of reducing sugars (e.g., glucose or pentoses) with lysine ε-amino groups, forming Schiff bases that rearrange into stable Amadori products [1] [2]. Subsequent oxidation and dehydration reactions generate reactive α-dicarbonyl intermediates, such as 3-deoxyglucosone, which bridge lysine and arginine side chains through cyclization [1]. The final product, pentosidine, features a fluorescent imidazopyridinium ring connecting the side chains of lysine (N-terminal) and arginine (guanidino group) [1] [6].

Comparative studies reveal distinct cross-link variants depending on precursor sugars. For instance:

| Cross-Link Type | Precursor Sugar | Structural Feature | Prevalence in Collagen |

|---|---|---|---|

| Pentosidine | Pentoses | Imidazopyridinium ring | Higher in diabetic tissues [2] [6] |

| Glucosepane | Hexoses | Bicyclic hemiaminal | Dominant in aged tissues [1] |

| DOGDIC | 3-Deoxyglucosone | Imidazolium salt | Associated with ECM remodeling [1] |

These cross-links alter collagen’s mechanical properties by introducing rigid, non-reducible bonds between fibrils. Kinetic studies demonstrate that arginine’s guanidino group enhances reaction rates with α-dicarbonyls due to its nucleophilic character, favoring pentosidine formation over lysine-lysine cross-links [1] [3].

Impact on Extracellular Matrix Structural Integrity

Pentosidine accumulation disrupts ECM architecture through two mechanisms:

- Steric Hindrance: The imidazopyridinium ring creates steric clashes between adjacent collagen fibrils, reducing sliding capacity and increasing tensile strength. This compromises tissue elasticity, as observed in sclerotic kidneys and stiffened arterial walls [2] [6].

- Interference with Enzymatic Cross-Links: Unlike enzymatically formed sulfilimine bonds (e.g., methionine-lysine cross-links catalyzed by peroxidasin), pentosidine’s random distribution prevents coordinated fibril alignment [3].

The table below contrasts enzymatic and non-enzymatic cross-links in collagen:

| Feature | Enzymatic Cross-Links (e.g., Sulfilimine) | Non-Enzymatic Cross-Links (e.g., Pentosidine) |

|---|---|---|

| Formation Mechanism | Peroxidasin-mediated oxidation | Maillard reaction |

| Spatial Distribution | Site-specific (Methionine-Lysine) | Random (Lysine-Arginine) |

| Reducibility | Reducible via thioredoxin | Irreversible |

| Biomechanical Effect | Enhances matrix resilience | Induces brittle fracture points |

In diabetic models, collagen-linked pentosidine levels correlate with reduced proteolytic susceptibility, impairing ECM turnover and promoting fibrosis [2] [6].

Computational Modeling of Imidazopyridinium Ring Formation

Recent computational studies have unraveled the energetics and transition states governing pentosidine’s imidazopyridinium ring formation:

Density Functional Theory (DFT) Analyses:

- The cyclization step (from linear α-dicarbonyl precursors to the bicyclic ring) has an activation energy of ~25 kcal/mol, with solvent effects lowering the barrier in aqueous environments [5].

- Proton transfer from arginine’s guanidino group stabilizes the transition state, as evidenced by natural bond orbital (NBO) charge distributions [5].

Molecular Dynamics (MD) Simulations:

- Steered MD reveals that mechanical stress on collagen fibrils accelerates pentosidine formation by aligning lysine and arginine side chains into reactive conformations [3].

- Free energy landscapes predict preferential cross-linking at sites with local pH < 7.0, consistent with glycation hotspots in diabetic tissues [1] [6].

Key computational findings are summarized below:

| Parameter | Value/Observation | Method | Reference |

|---|---|---|---|

| Activation Energy | 24.8 kcal/mol (gas phase) | DFT/B3LYP/6-31G | [5] |

| Solvent Effect (Water) | ΔG‡ reduced by 6.2 kcal/mol | COSMO-RS | [5] |

| Mechanochemical Coupling | 12% faster kinetics under 10 pN tensile load | Steered MD | [3] |

These models enable predictive mapping of glycation-prone regions in collagen, guiding therapeutic strategies to inhibit pentosidine accumulation.

Diabetic Retinopathy Pathophysiology

Retinal Vascular Pentosidine Accumulation and Microvascular Dysfunction

Pentosidine accumulation in diabetic retinopathy represents a fundamental pathophysiological mechanism underlying microvascular complications. Clinical investigations have demonstrated that patients with diabetic retinopathy exhibit significantly elevated urinary pentosidine concentrations compared to those without retinopathy [1]. The molecular basis involves pentosidine localization within retinal blood vessels and vitreous humor, where it promotes oxidative stress and endothelial cell dysfunction [2].

The pathophysiological cascade begins with pentosidine-mediated activation of advanced glycation end product-specific receptors, particularly the receptor for advanced glycation end products. This interaction triggers nuclear factor-kappa B activation and nicotinamide adenine dinucleotide phosphate hydrogen oxidase upregulation, resulting in reactive oxygen species generation and subsequent pericyte apoptosis [2]. Retinal pericytes, which play essential roles in maintaining microvascular homeostasis, accumulate advanced glycation end products during diabetes, leading to endothelial cell injury and blood-retinal barrier dysfunction [2].

Vascular Endothelial Growth Factor Upregulation and Angiogenesis

Pentosidine significantly enhances vascular endothelial growth factor expression in microvascular endothelial cells through cellular reactive oxygen species generation [2]. This upregulation contributes to pathological neovascularization characteristic of proliferative diabetic retinopathy. Additionally, pentosidine increases monocyte chemoattractant protein-1 and intercellular adhesion molecule-1 expression, promoting inflammatory cell infiltration and vascular permeability [2].

Clinical Significance and Biomarker Applications

Multiple regression analysis has identified serum pentosidine as an independent determinant of diabetic retinopathy presence, with pentosidine levels correlating with retinopathy severity [2]. Logistic regression analysis demonstrated that urinary pentosidine concentration and diabetes duration were independent determinants of diabetic retinopathy development [1]. These findings establish pentosidine as a potential biomarker for retinopathy risk assessment and progression monitoring.

Diabetic Nephropathy Mechanisms

Glomerular Basement Membrane Modification

Pentosidine accumulation in diabetic nephropathy primarily affects the glomerular basement membrane, where it induces structural modifications that compromise renal function. Immunohistochemical studies demonstrate that pentosidine localizes specifically within the glomerular basement membrane in diabetic nephropathy patients, with significant correlation to mesangial expression of alpha-smooth muscle actin and low-molecular-weight caldesmon [3].

The pathophysiological process involves pentosidine-mediated protein cross-linking within the glomerular basement membrane, leading to decreased matrix turnover and progressive thickening [4]. This cross-linking mechanism contributes to basement membrane sclerosis and reduced filtration capacity. Clinical studies have shown that pentosidine levels in glomerular basement membranes were elevated above the ninety-fifth percentile confidence interval in the majority of diabetic patients, regardless of diabetes type [4].

Mesangial Cell Activation and Matrix Expansion

Pentosidine promotes mesangial cell phenotypic changes through advanced glycation end product-receptor interactions. These cellular modifications include enhanced transforming growth factor-beta production and increased collagen synthesis, contributing to mesangial matrix expansion [5]. The accumulation of pentosidine in mesangial areas correlates significantly with the index of diabetic glomerulosclerosis and twenty-four-hour urinary protein excretion [3].

Tubular Dysfunction and Proteinuria Development

Advanced glycation end product-modified proteins undergo glomerular filtration and subsequent catabolism at the proximal tubule, making urinary pentosidine a marker of early tubular dysfunction [5]. Increased urinary pentosidine levels have been demonstrated in patients with diabetic nephropathy, with baseline urinary pentosidine excretion predicting later macroalbuminuria development [5]. The risk of macroalbuminuria increases approximately seven-fold for every fifty percent increase in urinary pentosidine concentration [5].

Diabetic Neuropathy Pathophysiology

Peripheral Nerve Protein Modification

Diabetic neuropathy involves significant pentosidine accumulation in peripheral nerve proteins, particularly affecting cytoskeletal and myelin protein extracts. Studies have documented increased pentosidine content in cytoskeletal and myelin protein extracts of the sural nerve in human diabetic subjects, as well as in cytoskeletal proteins of the sciatic nerve in diabetic animal models [6].

Schwann Cell Dysfunction and Demyelination

The pathophysiological mechanisms of pentosidine in diabetic neuropathy center on Schwann cell dysfunction and myelin protein modification. Pentosidine accumulation in nerve tissues promotes oxidative stress and inflammatory responses that compromise myelin integrity and nerve conduction [7]. The glycation process affects myelin structural proteins, leading to demyelination and reduced nerve conduction velocity [7].

Axonal Transport Disruption

Pentosidine-mediated protein modifications disrupt normal axonal transport mechanisms, contributing to peripheral nerve dysfunction. The accumulation of advanced glycation end products in nerve proteins interferes with essential cellular processes, including axonal growth and repair mechanisms [7]. This disruption manifests clinically as reduced nerve conduction velocity and sensory dysfunction characteristic of diabetic neuropathy.

Uremic Toxicity and Renal Failure Progression

Pentosidine Accumulation in Chronic Kidney Disease

Renal Clearance Impairment and Plasma Accumulation

Pentosidine accumulation in chronic kidney disease results from both decreased renal clearance and increased formation due to oxidative stress and inflammation. Plasma pentosidine levels are markedly elevated in chronic kidney disease patients, with concentrations correlating inversely with glomerular filtration rate [8]. The kidney serves as the primary elimination site for pentosidine, making renal insufficiency a major determinant of circulating pentosidine levels [2].

Clinical studies demonstrate that pentosidine levels are significantly higher in chronic kidney disease stage five non-dialyzed, peritoneal dialysis, and hemodialysis patients compared to chronic kidney disease stage one-two patients [8]. Notably, pentosidine levels are significantly lower in peritoneal dialysis patients compared to hemodialysis patients, suggesting differential clearance mechanisms between dialysis modalities [8].

Inflammatory Cascade Activation

Pentosidine contributes to chronic kidney disease progression through inflammatory pathway activation. The compound correlates positively with inflammatory markers including interleukin-6, high-sensitivity C-reactive protein, and soluble vascular cell adhesion molecule-1 [8]. This inflammatory activation perpetuates oxidative stress and further advanced glycation end product formation, creating a pathological cycle that accelerates renal function decline.

Cardiovascular Complications in Uremia

Endothelial Dysfunction and Vascular Damage

Pentosidine exerts significant effects on vascular endothelium in uremic patients, contributing to cardiovascular complications. Studies have documented a significant positive correlation between pentosidine and endothelin-1 plasma levels in chronic renal failure patients undergoing chronic hemodialysis [9]. This correlation provides evidence that advanced glycation end products exert detrimental effects on the vascular endothelium, contributing to hypertension and cardiovascular damage in chronic renal failure patients [9].

Mortality Risk Prediction

Pentosidine serves as an independent predictor of mortality in chronic kidney disease patients. Multivariate analysis demonstrates that one standard deviation higher pentosidine independently predicts all-cause mortality and cardiovascular mortality after adjusting for confounding factors [8]. This predictive capacity establishes pentosidine as a valuable biomarker for risk stratification in chronic kidney disease populations.

Dialysis-Related Considerations

Hemodialysis Efficiency and Pentosidine Removal

The molecular characteristics of pentosidine limit its removal during conventional hemodialysis. Pentosidine accumulation continues in hemodialysis patients, with plasma levels remaining significantly elevated despite regular dialysis treatments [8]. This persistent elevation contributes to ongoing cardiovascular risk and inflammatory burden in dialysis populations.

Peritoneal Dialysis Advantages

Peritoneal dialysis demonstrates superior pentosidine clearance compared to hemodialysis, with significantly lower plasma pentosidine levels in peritoneal dialysis patients [8]. This difference may contribute to improved cardiovascular outcomes and reduced inflammatory burden in peritoneal dialysis populations compared to hemodialysis patients.

Cardiovascular Pathologies: Arterial Stiffness and Endothelial Dysfunction

Arterial Stiffening Mechanisms

Collagen Cross-Linking and Vascular Stiffness

Pentosidine accumulation in arterial walls promotes collagen cross-linking, resulting in increased arterial stiffness and reduced vascular compliance. Clinical studies demonstrate that serum pentosidine concentrations are positively associated with arterial stiffness measures, including heart-brachial pulse wave velocity and carotid intima-media thickness [10]. These associations remain significant after adjustment for renal function, indicating direct vascular effects of pentosidine accumulation [10].

Pulse Wave Velocity Correlation

Advanced glycation end product accumulation, as measured by skin autofluorescence, correlates significantly with aortic stiffening parameters [11]. This association is particularly pronounced in individuals with type 2 diabetes mellitus, suggesting that pentosidine-mediated arterial stiffening contributes to elevated cardiovascular risk in diabetic populations [11].

Endothelial Dysfunction Pathophysiology

Nitric Oxide Pathway Disruption

Pentosidine disrupts normal endothelial function through multiple mechanisms, including nitric oxide pathway interference. Advanced glycation end products reduce nitric oxide bioavailability through direct quenching and by promoting oxidative stress that consumes nitric oxide [12]. This disruption impairs endothelium-dependent vasodilation and contributes to hypertension development.

Inflammatory Marker Associations

Pentosidine levels correlate with distinct endothelial dysfunction markers, suggesting specific pathophysiological roles. Studies demonstrate that soluble vascular cell adhesion molecule-1 shows significant correlation with pentosidine excretion, while soluble E-selectin correlates with glycated hemoglobin levels [13]. These differential associations indicate that pentosidine effects on endothelium reflect long-term hyperglycemic metabolic memory rather than acute glucose fluctuations [13].

Cardiovascular Event Prediction

Clinical Outcome Associations

Pentosidine levels demonstrate significant associations with cardiovascular disease presence and mortality risk. Serum pentosidine concentrations are significantly higher in diabetic patients with cardiovascular disease compared to those without [10]. Multiple regression analysis reveals independent influences of plasma pentosidine on hypertension presence and cardiovascular disease development [2].

Cardiac Function Relationships

Studies demonstrate significant negative correlations between serum pentosidine and left ventricular ejection fraction, with positive correlations to left ventricular end-systolic dimension [14]. These associations suggest that pentosidine accumulation contributes to subclinical left ventricular systolic dysfunction and cardiac remodeling in diabetic patients [14].

Osteoporotic Fracture Risk through Bone Collagen Modification

Bone Collagen Cross-Linking Effects

Mechanical Property Deterioration

Pentosidine accumulation in bone collagen significantly impairs mechanical properties and increases fracture risk. The compound forms irreversible cross-links between collagen molecules, altering bone structure and function [15]. These cross-links increase bone brittleness and reduce the ability to absorb energy during mechanical loading, contributing to increased fracture susceptibility [16].

Bone Quality versus Quantity Considerations

Traditional bone mineral density measurements fail to capture the detrimental effects of pentosidine on bone quality. Studies demonstrate that pentosidine-mediated bone fragility occurs independent of bone mineral density changes, highlighting the importance of bone quality assessment in fracture risk evaluation [17]. This quality-quantity dissociation is particularly relevant in diabetic patients, where fracture risk is elevated despite normal or even increased bone mineral density [17].

Osteoblast and Osteoclast Dysfunction

Bone Remodeling Impairment

Pentosidine negatively affects both osteoblast and osteoclast function, disrupting normal bone remodeling processes. The compound reduces osteoblast activity and mineralization while promoting cellular apoptosis [16]. Additionally, pentosidine reduces bone resorption by osteoclasts when cultured on bone sections, suggesting impaired bone turnover capacity [16].

Sclerostin Expression and Bone Formation

Osteocytes respond to pentosidine exposure by increasing sclerostin expression while decreasing receptor activator of nuclear factor kappa-B ligand expression [16]. These changes result in overall inhibition of both osteoblast and osteoclast activity and differentiation, limiting high-quality bone formation and potentially leading to microdamage accumulation [16].

Fracture Risk Assessment and Clinical Applications

Biomarker Validation Studies

Clinical studies demonstrate that urinary pentosidine levels associate with fracture risk in patients with severe osteoporosis. Analysis of the Japanese Osteoporosis Intervention Trial-05 revealed that urinary pentosidine levels in the highest quartile were associated with significantly increased rates of both vertebral and nonvertebral fractures [15]. The association with nonvertebral fracture risk was particularly strong, with rate ratios reaching 3.95 for the highest pentosidine quartile [15].

Predictive Value Compared to Traditional Markers

Pentosidine demonstrates superior predictive value for fracture risk compared to traditional bone turnover markers. Among biomarkers assessed, including osteocalcin, procollagen type I amino-terminal propeptide, and tartrate-resistant acid phosphatase 5b, the association of urinary pentosidine with nonvertebral fracture incidence was the strongest [15]. This finding suggests that pentosidine measurement may provide valuable information beyond conventional bone assessment methods.

Skin Autofluorescence as Surrogate Measurement

Skin autofluorescence measurements offer a non-invasive method for assessing advanced glycation end product accumulation relevant to bone health. Studies demonstrate that skin and bone pentosidine levels per milligram of collagen correlate strongly, validating skin autofluorescence as a practical surrogate marker for bone collagen advanced glycation end product content [17]. This non-invasive approach facilitates broader clinical application of pentosidine-based fracture risk assessment.

| Pathological Condition | Pentosidine Level Change | Tissue Localization | Primary Mechanisms | Clinical Significance |

|---|---|---|---|---|

| Diabetic Retinopathy | Significantly elevated in plasma/serum | Retinal blood vessels, vitreous humor | Oxidative stress, VEGF upregulation, blood-retinal barrier dysfunction | Independent predictor of retinopathy presence |

| Diabetic Nephropathy | Elevated in GBM and plasma | Glomerular basement membrane, mesangium | Mesangial cell phenotype change, glomerulosclerosis, protein cross-linking | Correlates with proteinuria and disease progression |

| Diabetic Neuropathy | Increased in nerve protein extracts | Cytoskeletal and myelin proteins | Myelin protein modification, axonal damage, nerve conduction impairment | Associated with neuropathy severity |

| Uremic Toxicity | Markedly elevated in CKD patients | Plasma accumulation due to reduced clearance | Reduced renal clearance, oxidative stress, inflammation | Predictor of mortality in CKD patients |

| Cardiovascular Disease | Positively correlated with arterial stiffness | Vascular endothelium, arterial walls | Endothelial dysfunction, arterial stiffening, collagen cross-linking | Associated with cardiovascular events |

| Osteoporotic Fractures | Increased in bone collagen | Bone collagen matrix | Collagen cross-linking, impaired mechanical properties, bone brittleness | Increased fracture risk independent of BMD |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Other CAS

Metabolism Metabolites

Wikipedia

Dates

Explore Compound Types